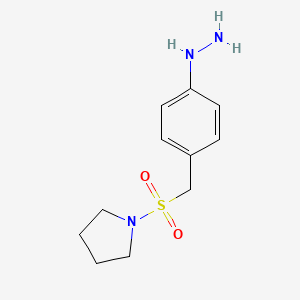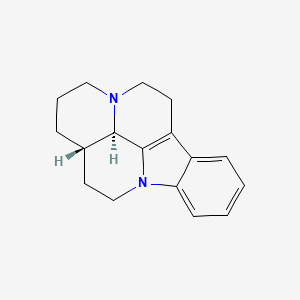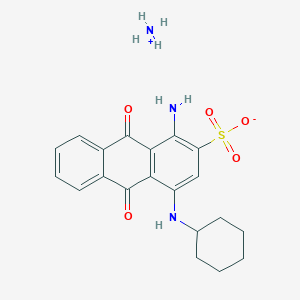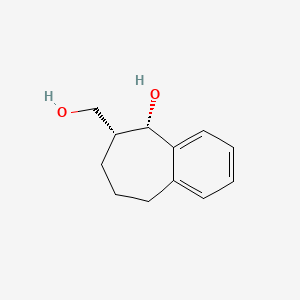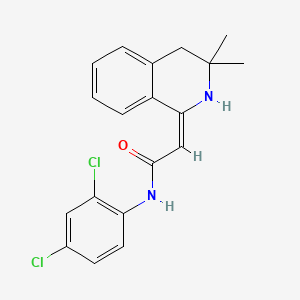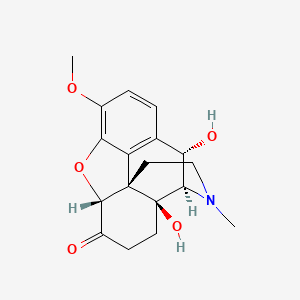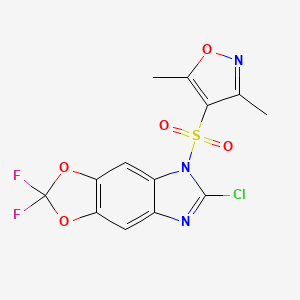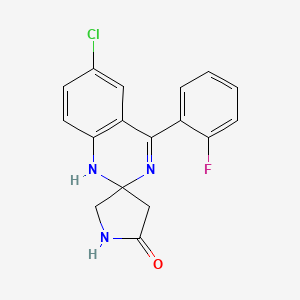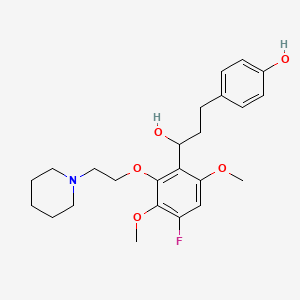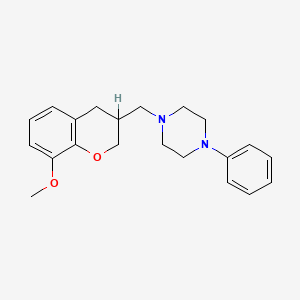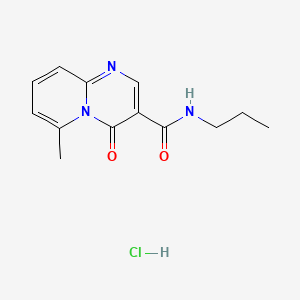
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate β-ketoester in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to changes in its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or halogen substituents.
科学研究应用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
作用机制
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide: A closely related compound with similar structural features but different substituents.
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Another similar compound with a methyl group at the 6-position.
N-Propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: A compound with a propyl group attached to the nitrogen atom.
Uniqueness
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-propyl-, monohydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups, along with the monohydrochloride salt form, can influence its solubility, stability, and reactivity compared to other similar compounds .
属性
CAS 编号 |
125055-77-8 |
|---|---|
分子式 |
C13H16ClN3O2 |
分子量 |
281.74 g/mol |
IUPAC 名称 |
6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H |
InChI 键 |
APUUGBZGNWRQHK-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


